![molecular formula C8H10N2O B2546828 5,6,7,8-四氢吡咯并[3,2-c]氮杂卓-4(1H)-酮 CAS No. 21357-23-3](/img/structure/B2546828.png)

5,6,7,8-四氢吡咯并[3,2-c]氮杂卓-4(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

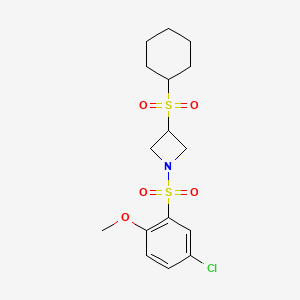

The compound 5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one is a nitrogen-containing heterocycle that is part of a broader class of biologically active molecules. It is a scaffold that has been explored for its potential in medicinal chemistry due to its structural complexity and versatility.

Synthesis Analysis

The synthesis of related tetrahydropyrrolo[3,2-c]azepin-4(1H)-one derivatives has been reported using various methodologies. One approach involves the ring expansion of dihydroquinolinones via a Beckmann rearrangement, which is a key step in accessing novel unexplored scaffolds . Another method includes the reaction of 2-aminobenzonitriles with donor-acceptor cyclopropanes mediated by SnCl4, which leads to the formation of tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones through an initial ring opening followed by nucleophilic attack and rearrangement . Additionally, a photochemical approach has been utilized for the synthesis of a related benzazepine compound, highlighting the importance of regiospecific Beckmann rearrangement and aryl-aryl linkage formation .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a seven-membered azepine ring fused with a pyrrolo ring. The structural determination of similar compounds has been achieved using various spectroscopic techniques, including infrared (IR), carbon-13 nuclear magnetic resonance (13C NMR), proton nuclear magnetic resonance (1H NMR), mass spectroscopy, and elemental analysis .

Chemical Reactions Analysis

The tetrahydropyrrolo[3,2-c]azepin-4(1H)-one scaffold can undergo various chemical reactions. For instance, the reduction of 4-oxo-tetrahydropyrrolo[3,2-c]azepines with lithium aluminum hydride yields 1,2-diaryl-tetrahydropyrrolo[3,2-c]azepines, with the possibility of further transformations depending on the substituents present . The synthesis of pyrazolo[3,4-d]pyrido[3,2-b]azepine derivatives from tetrahydropyrido[3,2-b]azepines has also been described, involving a series of reactions including sulfonyl group removal .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their structural features. The biopharmaceutical profiling of some derivatives has revealed a strong structural dependency of drug-like properties, indicating the potential for optimization in medicinal chemistry applications . The herbicidal activities of triazoloazepinones against rape and barnyard grass have been evaluated, with some compounds showing moderate activity, suggesting the importance of the azepinone core for biological activity .

科学研究应用

合成和化学性质

还原过程

5,6,7,8-四氢吡咯并[3,2-c]氮杂卓-4(1H)-酮化合物可以通过还原过程获得。例如,用氢化锂铝还原1,2-二芳基-4-氧代-4,6,7,8(5H)-四氢吡咯并[3,2-c]氮杂卓已被证明 (Dager & Terent’ev, 1985)。

合成变化

该化合物也是相关化学结构的更广泛合成方法的一部分。例如,它与四氢吡唑并[3,4-d]吡啶并[3,2-b]氮杂卓的结构相似性突出了多种合成途径 (Albright & Du, 2000)。

温度依赖性合成

在最近的一项研究中,四氢-4H-吡咯并[3,2-c]喹啉-4-酮等相关化合物的合成利用了温度调节,证明了此类结构在化学合成中的多功能性 (Porashar et al., 2022)。

药物和生物学研究

甘氨酸拮抗剂特性

与5,6,7,8-四氢吡咯并[3,2-c]氮杂卓-4(1H)-酮结构相关的化合物,如研究中合成的甘氨酸拮抗剂,显示出显着的生物活性,特别是在与甘氨酸受体的相互作用中 (Brehm et al., 1986)。

生物制药分析

该化合物还参与生物制药分析,其中其结构变体已针对药物样性质进行了评估。这突出了其在开发药物化学支架中的潜力 (Muylaert et al., 2014)。

潜在的抗肿瘤剂

该化合物的衍生物已被合成作为潜在的抗肿瘤剂,证明了该化合物在癌症研究中的相关性。该研究突出了其在开发新的治疗剂中的重要性 (Read et al., 1999)。

农业和除草剂应用

- 除草剂活性:与5,6,7,8-四氢吡咯并[3,2-c]氮杂卓-4(1H)-酮结构相关的化合物已对其除草剂活性进行了评估,表明在农业中的潜在应用 (Wang et al., 2006)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

5,6,7,8-tetrahydro-1H-pyrrolo[3,2-c]azepin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-8-6-3-5-9-7(6)2-1-4-10-8/h3,5,9H,1-2,4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTHRCHIHDNCNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CN2)C(=O)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21357-23-3 |

Source

|

| Record name | 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2546748.png)

![N-(2,3-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2546750.png)

![N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2546751.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetaldehyde O-methyloxime](/img/structure/B2546753.png)

![[1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B2546754.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2546756.png)

![6-ethyl 3-methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2546761.png)

![2-Chloro-4-fluoro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2546764.png)

![3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2546766.png)